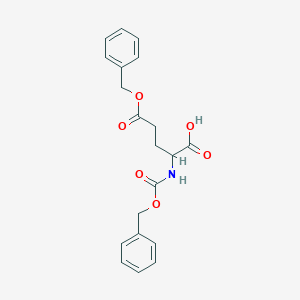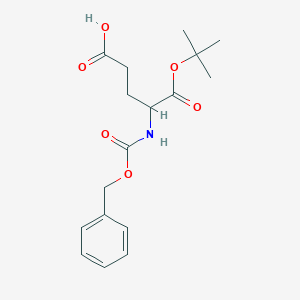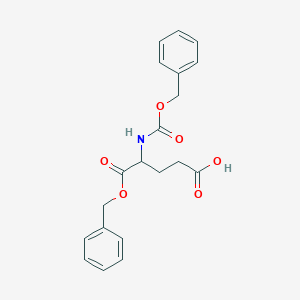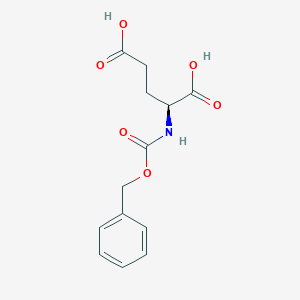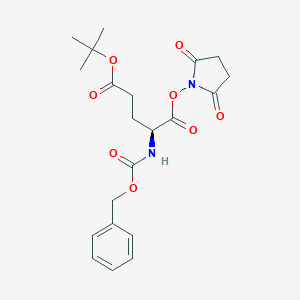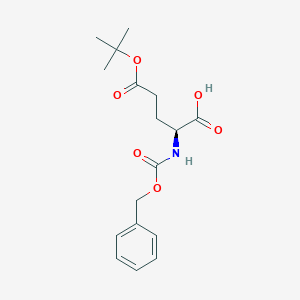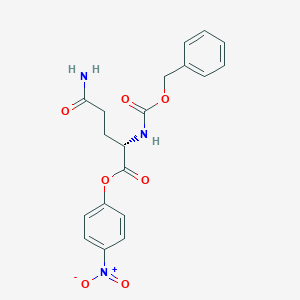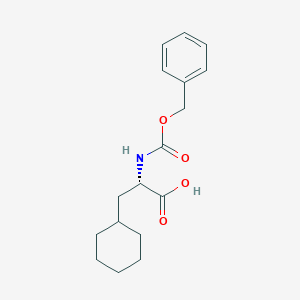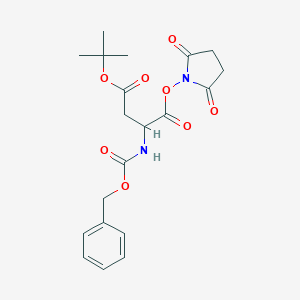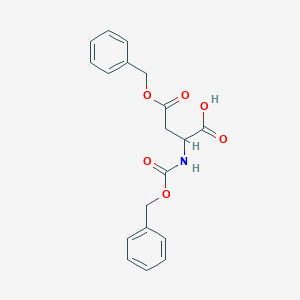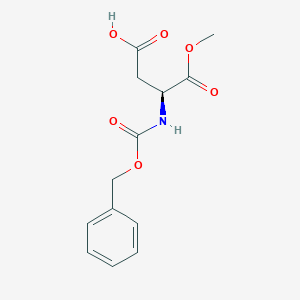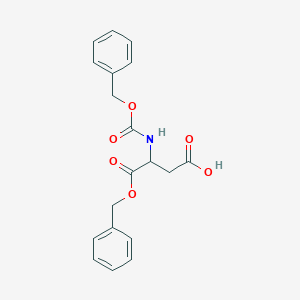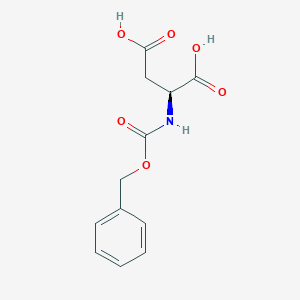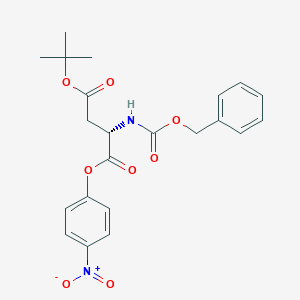
Z-D-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyphenyl group on the side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction. This can be done by reacting a suitable precursor with a phenol derivative under basic conditions.
Coupling Reaction: The protected amino acid is then coupled with the hydroxyphenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones
Reduction: Deprotected amino acid
Substitution: Ethers or esters
科学研究应用
Chemistry
Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and proteins due to its protected amino group.
Chiral Catalysts: It serves as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibitors: It is used in the design of enzyme inhibitors for research purposes.
Protein Engineering: The compound is utilized in the study of protein structure and function.
Medicine
Drug Development: It is a precursor in the synthesis of pharmaceutical compounds.
Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: It is used in the synthesis of polymers and materials with specific properties.
Agriculture: The compound is employed in the development of agrochemicals.
作用机制
The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl protecting group.
®-2-(((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
®-2-(((Methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Has a methoxycarbonyl (Moc) protecting group.
Uniqueness
®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications.
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
